molecular formula C16H24N2 B11512341 2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine

2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine

Cat. No.: B11512341
M. Wt: 244.37 g/mol
InChI Key: RQLRHZDURKQNSV-UHFFFAOYSA-N
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Description

(2,2-DIMETHYLPROPYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole structure is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-DIMETHYLPROPYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE typically involves the construction of the indole ring followed by the attachment of the 2,2-dimethylpropyl and 2-(2-methyl-1H-indol-3-yl)ethyl groups. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to attach various functional groups to the indole core .

Chemical Reactions Analysis

Types of Reactions

(2,2-DIMETHYLPROPYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indoxyls, and indolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,2-DIMETHYLPROPYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2,2-DIMETHYLPROPYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-DIMETHYLPROPYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropyl group and the 2-(2-methyl-1H-indol-3-yl)ethyl group enhances its stability and potential biological activity compared to other indole derivatives .

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine

InChI

InChI=1S/C16H24N2/c1-12-13(9-10-17-11-16(2,3)4)14-7-5-6-8-15(14)18-12/h5-8,17-18H,9-11H2,1-4H3

InChI Key

RQLRHZDURKQNSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC(C)(C)C

Origin of Product

United States

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